molecular formula C23H41N5O6S2 B13833565 H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH

H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH

Katalognummer: B13833565
Molekulargewicht: 547.7 g/mol
InChI-Schlüssel: MDPCXVXHYJDVHV-SFFUCWETSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH is a synthetic peptide composed of the amino acids cysteine, valine, and leucine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique sequence and structure of this peptide make it a subject of study for its biochemical properties and potential therapeutic uses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, in this case, cysteine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound involves scaling up the SPPS process. Automated peptide synthesizers are often used to increase efficiency and consistency. Additionally, high-performance liquid chromatography (HPLC) is employed for purification to ensure the final product’s purity and quality.

Analyse Chemischer Reaktionen

Types of Reactions

H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Functional groups on the peptide can be substituted with other chemical groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Various reagents, such as alkylating agents, can be used to modify the peptide.

Major Products Formed

    Disulfide Bonds: Oxidation of cysteine residues leads to the formation of disulfide bonds, which can stabilize the peptide structure.

    Modified Peptides: Substitution reactions can result in peptides with altered properties and functionalities.

Wissenschaftliche Forschungsanwendungen

H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial activity or as a drug delivery vehicle.

    Industry: Utilized in the development of new materials and biotechnological applications.

Wirkmechanismus

The mechanism of action of H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing cellular pathways. The presence of cysteine residues allows for the formation of disulfide bonds, which can affect the peptide’s stability and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-NH2: Similar structure but with an amide group at the C-terminus.

    H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OCH3: Similar structure but with a methoxy group at the C-terminus.

Uniqueness

H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH is unique due to its specific sequence and the presence of free carboxyl and thiol groups. These functional groups allow for diverse chemical modifications and interactions, making it a versatile compound for research and industrial applications.

Eigenschaften

Molekularformel

C23H41N5O6S2

Molekulargewicht

547.7 g/mol

IUPAC-Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(4S,7S)-7-amino-6-oxo-1,2,5-dithiazocane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C23H41N5O6S2/c1-11(2)7-15(20(30)26-16(23(33)34)8-12(3)4)25-22(32)18(13(5)6)28-21(31)17-10-36-35-9-14(24)19(29)27-17/h11-18H,7-10,24H2,1-6H3,(H,25,32)(H,26,30)(H,27,29)(H,28,31)(H,33,34)/t14-,15-,16+,17-,18+/m1/s1

InChI-Schlüssel

MDPCXVXHYJDVHV-SFFUCWETSA-N

Isomerische SMILES

CC(C)C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]1CSSC[C@H](C(=O)N1)N

Kanonische SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C1CSSCC(C(=O)N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.